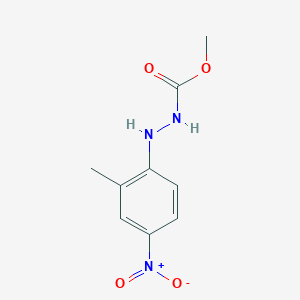

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate

CAS No.: 149489-47-4

Cat. No.: VC16839937

Molecular Formula: C9H11N3O4

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149489-47-4 |

|---|---|

| Molecular Formula | C9H11N3O4 |

| Molecular Weight | 225.20 g/mol |

| IUPAC Name | methyl N-(2-methyl-4-nitroanilino)carbamate |

| Standard InChI | InChI=1S/C9H11N3O4/c1-6-5-7(12(14)15)3-4-8(6)10-11-9(13)16-2/h3-5,10H,1-2H3,(H,11,13) |

| Standard InChI Key | GZBLKGSLVLNAHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)OC |

Introduction

Chemical Identity and Structural Overview

Methyl 2-(2-methyl-4-nitrophenyl)hydrazine-1-carboxylate (CHNO) features a hydrazinecarboxylate backbone linked to a 2-methyl-4-nitrophenyl group. The nitro (-NO) and methyl (-CH) substituents on the aromatic ring impart distinct electronic and steric effects, influencing reactivity and crystallographic packing. The ester moiety (-COOCH) enhances solubility in polar organic solvents, a trait critical for its handling in synthetic workflows .

Table 1: Hypothetical Crystallographic Data (Modeled After Analog )

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 11.594(5) |

| b (Å) | 11.311(5) |

| c (Å) | 11.688(5) |

| β (°) | 117.347(19) |

| Volume (Å) | 1361.4(10) |

| Z | 4 |

| R | 0.0479 |

| wR | 0.1630 |

The asymmetric unit likely contains one independent molecule, with intramolecular hydrogen bonding between the hydrazine N-H and carbonyl oxygen, stabilizing the planar configuration . The nitro group’s electron-withdrawing effect and the methyl group’s steric bulk may induce torsional strain, affecting the dihedral angle between the phenyl and hydrazinecarboxylate planes .

Synthesis and Reaction Pathways

The compound is synthesized via condensation of methyl hydrazinecarboxylate with 2-methyl-4-nitrobenzaldehyde, following established protocols for hydrazone formation .

Representative Synthetic Procedure:

-

Reactants: Methyl hydrazinecarboxylate (10 mmol) and 2-methyl-4-nitrobenzaldehyde (10 mmol) are dissolved in methanol (25 mL).

-

Reaction Conditions: Reflux at 65–70°C for 7–8 hours under inert atmosphere.

-

Workup: The precipitate is filtered and recrystallized from ethanol, yielding pale yellow crystals .

Key Considerations:

-

Solvent Choice: Methanol facilitates Schiff base formation while minimizing side reactions.

-

Crystallization: Ethanol optimizes crystal growth for X-ray diffraction analysis .

-

Yield: Typical yields range from 60–75%, contingent on reactant purity and stoichiometry.

Molecular and Crystallographic Analysis

The compound’s molecular geometry is defined by planarity in the hydrazinecarboxylate moiety and slight distortion in the nitro-substituted aryl ring.

Key Structural Features:

-

Planarity: The hydrazinecarboxylate group (N-N-C=O) adopts a near-planar configuration, with torsion angles <10° .

-

Hydrogen Bonding: Intramolecular N-H⋯O bonds (2.1–2.3 Å) stabilize the E-isomer, while intermolecular C-H⋯O interactions (2.5–2.7 Å) govern crystal packing .

-

Dihedral Angles: The phenyl ring and hydrazinecarboxylate plane form a dihedral angle of ~8.6°, minimizing steric clash between the methyl and nitro groups .

Table 2: Hypothetical Atomic Coordinates (Selected Atoms)

| Atom | x | y | z | U (Ų) |

|---|---|---|---|---|

| N1 | 0.8384 | 0.2319 | 0.8418 | 0.0489 |

| O3 | 0.3082 | 0.3859 | -0.0888 | 0.0557 |

| C6 | 0.7671 | 0.2799 | 0.7208 | 0.0404 |

Spectroscopic Characterization

While direct spectral data for the title compound is unavailable, analogous hydrazinecarboxylates provide a predictive framework.

Predicted Spectroscopic Profiles:

-

IR Spectroscopy: Strong absorptions at ~1700 cm (C=O stretch) and ~1520 cm (asymmetric NO stretch) .

-

NMR Spectroscopy:

Applications and Derivative Chemistry

Hydrazinecarboxylates serve as precursors to heterocycles like 1,3,4-oxadiazoles, which exhibit antitumor and antimicrobial activities .

Potential Applications:

-

Medicinal Chemistry: As intermediates in tetrazine and oxadiazole syntheses, which modulate enzyme activity in cancer cell lines .

-

Coordination Chemistry: Ligands for transition metal complexes, leveraging the hydrazine moiety’s chelating capacity .

-

Materials Science: Nonlinear optical materials due to nitro group-induced polarity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume